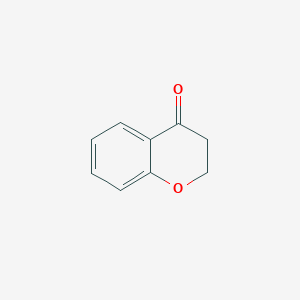

4-Chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTDXOZUKAQDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060081 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-37-2 | |

| Record name | Chromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chromanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chromanone: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-chromanone core, a heterocyclic motif consisting of a fused benzene ring and a dihydropyranone ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique three-dimensional conformation and synthetic tractability allow for the facile generation of diverse molecular libraries, leading to compounds with a wide spectrum of biological activities.[3] This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key biological applications with supporting quantitative data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties and Synthetic Versatility

The this compound scaffold possesses a unique combination of rigidity and conformational flexibility, which contributes to its ability to interact with a variety of biological targets. The presence of a carbonyl group and an ether oxygen provides sites for hydrogen bonding, while the aromatic ring can engage in π-stacking interactions.[1] Furthermore, the C2 and C3 positions of the dihydropyranone ring are readily amenable to substitution, allowing for the introduction of various functional groups to modulate physicochemical properties and biological activity.[3]

The synthesis of the this compound core and its derivatives can be achieved through several efficient methods. Common strategies include the intramolecular cyclization of 3-aryloxypropanoic acids, the tandem oxa-Michael addition/cyclization of phenols with α,β-unsaturated carbonyl compounds, and various multi-component reactions.[4] This synthetic accessibility has been a major driver in the exploration of this compound as a privileged scaffold.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This versatility underscores the scaffold's potential in the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HL-60 | 11.76 | [7] |

| 1 | NALM-6 | 8.69 | [7] |

| 1 | WM-115 | 6.45 | [7] |

| 2 | HL-60 | 8.36 | [7] |

| 2 | NALM-6 | 9.08 | [7] |

| 3 | A549, DU-145, MCF-7 | < 10 | [5] |

| B2 | A549 | < 10 | [5] |

| Derivative 1 | Caco-2 | 8-20 | [8] |

| Derivative 3 | Caco-2, HT-29 | 15-30 | [8] |

| Derivative 5 | Caco-2, HT-29 | 15-30 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as a new class of anti-infective drugs.[9][10]

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5d | MRSA | 3.13-6.25 | [9][11] |

| 5f | MRSA | 3.13-6.25 | [9][11] |

| 5h | MRSA | 3.13-6.25 | [9][11] |

| 5j | MRSA | 3.13-6.25 | [9][11] |

| 6f | Xanthomonas axonopodis pv. citri (Xac) | 100-200 | [12] |

| 6f | Xanthomonas oryzae pv. oryzicolaby (Xoc) | 100-200 | [12] |

Table 3: Antifungal Activity of Selected this compound Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 1 | Candida albicans | 128 | [13] |

| 3 | Candida albicans | 128 | [13] |

| 8 | Yeasts | 256 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Certain this compound derivatives have been found to possess significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[14][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures.

Synthesis of 3-Benzylidene-4-chromanone Derivatives

This protocol describes a general method for the synthesis of 3-benzylidene-4-chromanones via a base-catalyzed aldol condensation.

Materials:

-

Substituted this compound (1.0 mmol)

-

Substituted benzaldehyde (1.2 mmol)

-

Piperidine (1.2 mmol)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

A mixture of the appropriate this compound (1.0 mmol), substituted benzaldehyde (1.2 mmol), and piperidine (1.2 mmol) is heated at 100 °C. The reaction progress is monitored by thin-layer chromatography until the this compound is completely consumed.[9]

-

After completion, the reaction mixture is cooled and diluted with ice-water.[9]

-

The mixture is then acidified with concentrated HCl and extracted with ethyl acetate.[9]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[9]

-

The resulting residue is purified by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the pure (3E)-3-benzylidene-4-chromanone derivative.[9]

Synthesis of 2-Alkyl-Substituted 4-Chromanones

This protocol outlines a microwave-assisted synthesis of 2-alkyl-substituted 4-chromanones.

Materials:

-

Substituted 2'-hydroxyacetophenone (1.0 equiv)

-

Aliphatic aldehyde (1.1 equiv)

-

Diisopropylamine (DIPA) (1.1 equiv)

-

Ethanol

-

Dichloromethane

-

10% aq. NaOH

-

1 M aq. HCl

-

Water

Procedure:

-

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equiv) and diisopropylamine (1.1 equiv).[10]

-

The reaction mixture is subjected to microwave irradiation at 160-170 °C for 1 hour.[10]

-

After cooling, the reaction mixture is diluted with dichloromethane and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.[10]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford the desired 2-alkyl-substituted this compound.[16]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

-

Prepare serial dilutions of the this compound compounds in the complete medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for a further 24, 48, or 72 hours.[6] Include a vehicle control (DMSO) and a blank control (medium only).

-

Following the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[17]

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

This compound derivatives

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial twofold dilutions of the this compound compounds in the appropriate broth in a 96-well microtiter plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. A prominent example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes.[1][5] Certain this compound derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[18]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling Pathway Diagram [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 4-Chromanone Scaffold: A Technical Guide to its Biological Activities and Derivatives

Introduction: The Privileged 4-Chromanone Scaffold

The this compound core, a heterocyclic motif consisting of a benzene ring fused to a dihydropyranone ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique conformational properties and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active compounds.[3][4] This guide provides an in-depth exploration of the significant biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating these activities, offering a comprehensive resource for researchers and drug development professionals. The structural diversity of this family includes flavanones (2-phenyl-4-chromanones), isoflavanones (3-phenyl-4-chromanones), and various substituted derivatives.[1][4]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][5] Their mechanisms of action are often multifaceted, involving the induction of oxidative stress, cell cycle arrest, and apoptosis.[5][6]

Mechanism of Action

A key mechanism underlying the anticancer activity of some this compound derivatives is the generation of intracellular reactive oxygen species (ROS).[5] This increased oxidative stress can lead to DNA damage and trigger apoptotic pathways.[5][6] Certain derivatives have been shown to induce G2/M phase cell cycle arrest, thereby inhibiting cancer cell proliferation.[5][6]

Below is a diagram illustrating a generalized signaling pathway for the induction of apoptosis by this compound derivatives.

Caption: Generalized signaling pathway for apoptosis induction by this compound derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is significantly influenced by the nature and position of substituents on the chromanone core. For instance, the introduction of benzylidene moieties at the C-3 position has been a successful strategy in developing potent cytotoxic agents.[7] Halogen substitutions on the phenyl ring of these derivatives can further modulate their activity and selectivity against different cancer cell lines.[8]

Experimental Protocols for Anticancer Activity Evaluation

A standardized workflow for assessing the anticancer potential of this compound derivatives is outlined below.

Caption: Experimental workflow for evaluating the anticancer activity of this compound derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data Summary: Anticancer Activity

| Derivative | Cell Line | IC50 (µM) | Reference |

| 3-Benzylideneflavanone analog | Colon Cancer | 10 - 30 | [5] |

| 3-Chlorophenylchromanone with 2-methylpyrazoline | A549 (Lung) | Lower than normal cells | [8] |

| Halogenated flavanones | Varies | Low micromolar | [2] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to various diseases. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[9][10]

Mechanism of Action

Several this compound derivatives exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[9][11] This is often achieved by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[9] Some derivatives can also inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9]

The diagram below depicts the inhibition of the NF-κB signaling pathway by this compound derivatives.

Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by this compound derivatives.

Experimental Protocols for Anti-inflammatory Activity Evaluation

Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Microglial Cells

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of the this compound derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Data Analysis: Determine the inhibitory effect of the compound on NO production compared to the LPS-treated control.

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[12][13]

Structure-Activity Relationship (SAR)

The antimicrobial activity is highly dependent on the substitution pattern. For antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), key pharmacophoric elements include a 2-hydrophobic substituent and hydroxyl groups at the 5- and 7-positions of the this compound scaffold.[14][15][16] The incorporation of carboxamide and 1,3,4-thiadiazole thioether moieties has also yielded compounds with good antibacterial activity.[12] For antifungal activity, certain 3-azolyl-4-chromanone phenylhydrazones have shown potential against Candida albicans and other fungal pathogens.[2]

Experimental Protocols for Antimicrobial Activity Evaluation

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity

| Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |

| 5,7-dihydroxy-4-chromanones | MRSA | 3.13 - 6.25 | [15] |

| 2-propyl-4-chromanol | M. tuberculosis | 12.5 | [16] |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | Xanthomonas axonopodis | Good inhibition at 100-200 | [12] |

Neuroprotective and Other Biological Activities

Beyond the aforementioned activities, this compound derivatives have shown potential in other therapeutic areas.

-

Neuroprotection: Certain derivatives have been investigated as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against monoamine oxidase (MAO).[17][18] Some have also shown anti-neuroinflammatory effects by inhibiting microglial activation.[9]

-

Enzyme Inhibition: this compound-based compounds have been developed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[19] Additionally, some 3-benzylidene-4-chromanone derivatives are potent α-glucosidase inhibitors, suggesting their potential in managing diabetes.[20]

-

Antiviral and Antioxidant Activities: The this compound scaffold is also associated with antiviral and antioxidant properties.[2]

Conclusion and Future Perspectives

The this compound scaffold is a versatile and privileged structure in drug discovery, giving rise to derivatives with a broad spectrum of potent biological activities. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the development of novel therapeutics for cancer, inflammatory diseases, infectious diseases, and neurodegenerative disorders. The synthetic accessibility of the this compound core allows for extensive chemical modifications, paving the way for the optimization of lead compounds with improved efficacy, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current developments in the synthesis of this compound-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The evaluation of 1-tetralone and this compound derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

The 4-Chromanone Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-chromanone (2,3-dihydro-1-benzopyran-4-one) framework is a prominent heterocyclic scaffold that serves as a foundational building block in medicinal chemistry. Its presence in a wide array of natural products and synthetic compounds underscores its significance. The structural simplicity and synthetic accessibility of the this compound core, coupled with its capacity for diverse functionalization at multiple positions, have established it as a "privileged structure" in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives across various biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Antibacterial Activity

This compound derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). SAR studies have revealed that specific substitutions on the chromanone ring system are critical for potent activity.

Structure-Activity Relationship Summary

Systematic studies have elucidated several key structural requirements for the antibacterial potency of 4-chromanones.[1][2][3] The primary determinants of activity are substitutions at the C2, C4, C5, and C7 positions.

-

C2 Position: A hydrophobic substituent is crucial. Long aliphatic alkyl chains (e.g., six to nine carbons) at this position significantly enhance activity against MRSA compared to shorter chains.[1][2]

-

C4 Position: The presence of a hydrogen bond donor or acceptor at the C4 position, such as a hydroxyl (-OH) or oxime (=NOH) group, plays an important role. Reduction of the 4-keto group to a 4-hydroxyl group can increase activity against certain bacteria like M. tuberculosis.[1][2]

-

C5 and C7 Positions: Hydroxylation at both the C5 and C7 positions on the aromatic A-ring is essential for enhancing antibacterial activity.[1][2][4] These phenolic hydroxyl groups are considered key pharmacophoric elements.

Quantitative SAR Data for Antibacterial Activity

| Compound ID | R (C2-substituent) | R1 (C5-OH) | R2 (C7-OH) | Target Organism | Activity (MIC, µg/mL) | Reference |

| 5b | Propyl | Yes | Yes | MRSA (USA300) | 100 | [1] |

| 5d | Hexyl | Yes | Yes | MRSA (USA300) | 6.25 | [1] |

| 5f | Heptyl | Yes | Yes | MRSA (USA300) | 3.13 | [1] |

| 5h | Octyl | Yes | Yes | MRSA (USA300) | 3.13 | [1] |

| 5j | 2,6-dimethyl-5-heptenyl | Yes | Yes | MRSA (USA300) | 3.13 | [1] |

| 3a | Propyl | No | Yes | M. tuberculosis H37Rv | 200 | [1] |

| 4a | Propyl (at C2) & OH (at C4) | No | Yes | M. tuberculosis H37Rv | 12.5 | [1][2] |

Experimental Protocols

General Synthesis of 2-Alkyl-5,7-dihydroxy-4-chromanones: A common route involves a base-mediated aldol condensation of a protected 2',4',6'-trihydroxyacetophenone with an appropriate aliphatic aldehyde, followed by an intramolecular oxa-Michael addition and subsequent deprotection.

-

Protection: The hydroxyl groups of 2',4',6'-trihydroxyacetophenone are protected, for example, as methoxymethyl (MOM) ethers using MOMCl and a base like diisopropylethylamine (DIPEA).

-

Condensation & Cyclization: The protected acetophenone is reacted with an aliphatic aldehyde (1.1 equivalents) in ethanol. A base, such as pyrrolidine or diethylamine, is added, and the mixture is heated in a sealed pressure tube (e.g., at 75-150°C) for 1-2 hours.[1][5] This step facilitates both the initial aldol reaction and the subsequent cyclization.

-

Deprotection: The protecting groups are removed by treating the cyclized product with concentrated HCl in methanol at room temperature overnight to yield the final 5,7-dihydroxy-4-chromanone derivative.[1]

Workflow for Synthesis of 2-Alkyl-4-Chromanones

Antibacterial Susceptibility Testing (Microdilution Assay): The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Inoculum: Bacterial strains are grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Assay Plate: The compounds are serially diluted in a 96-well microtiter plate. The standardized bacterial inoculum is added to each well.

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory & Neuroprotective Activity

Chromanone derivatives have emerged as potent modulators of inflammatory pathways, showing promise for treating inflammatory and neuroinflammatory conditions. Their mechanism often involves the inhibition of key signaling cascades like NF-κB.

Structure-Activity Relationship Summary

The anti-inflammatory potential is closely tied to the substitution pattern, which influences the molecule's ability to interact with specific biological targets.

-

For chromone amides, electron-withdrawing groups at the C5 and C8 positions or electron-donating groups at C6 and C7 can enhance anti-inflammatory activity, measured by inhibition of nitric oxide (NO) production.[6]

-

Specific chromanone analogues can potently inhibit NO release and iNOS expression in lipopolysaccharide (LPS)-induced microglia.[7] Mechanistic studies show that these effects are mediated by disrupting TLR4-mediated signaling pathways.

Quantitative SAR Data for Anti-inflammatory Activity (NO Inhibition)

| Compound ID | Key Structural Features | Assay System | Activity (EC50, µM) | Reference |

| 5-9 | Chromone-amide derivative | LPS-induced RAW264.7 cells | 5.33 ± 0.57 | [6] |

| Ibuprofen | Positive Control | LPS-induced RAW264.7 cells | >10 | [6] |

| 4e | Chromanone-based derivative | LPS-induced BV-2 cells | Potent NO inhibition | [7] |

Signaling Pathways

Certain chromanone derivatives exert their anti-inflammatory effects by intervening in critical signaling pathways. Compound 4e has been shown to deactivate NF-κB by disrupting both the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[7] Other chromones inhibit inflammation through the ROS-dependent TRAF6-ASK1-p38 pathway.[8][9][10]

TLR4-Mediated NF-κB Signaling Pathway

ROS-Dependent TRAF6-ASK1-p38 Pathway

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay): This assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO, in cell culture supernatants.

-

Cell Culture: Macrophage cells (e.g., RAW264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test this compound derivatives for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: After incubation, 50-100 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: An equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.[11][12]

-

Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance of the resulting magenta-colored azo dye is measured using a microplate reader at 540-570 nm.[11][13]

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Anticancer Activity

The this compound scaffold is a valuable template for the development of anticancer agents, with derivatives showing selective cytotoxicity against various human cancer cell lines.

Structure-Activity Relationship Summary

Selectivity and potency are highly dependent on the nature and position of substituents.

-

Derivatives can exhibit diverse cytotoxic profiles, with some showing enhanced selectivity for cancer cells (e.g., MCF-7, DU-145, A549) over normal cells.[3]

-

Structural variations, including the type of halogen substitutions (e.g., Cl vs. Br) and the presence of moieties like 2-methylpyrazoline, play a crucial role in modulating cytotoxic activity and selectivity.[3]

Quantitative SAR Data for Anticancer Activity

| Compound Group | Key Structural Features | Cell Line | Activity (IC50) | Selectivity | Reference |

| Group A | Chromanone derivatives | MCF-7, DU-145, A549 | Varies | Low (comparable cytotoxicity to normal SV-HUC-1 cells) | [3] |

| Group B | Chromanone derivatives | MCF-7, DU-145, A549 | Significantly lower than Group A | High (less cytotoxic to normal SV-HUC-1 cells) | [3] |

| B2 | 3-chlorophenylchromanone with 2-methylpyrazoline | A549 (Lung) | Strong cytotoxicity | High | [3] |

Experimental Protocols

Cell Viability Assessment (MTT Assay): The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well.[15] The plate is incubated for 3-4 hours at 37°C.[15]

-

Formazan Solubilization: The MTT-containing medium is removed, and an organic solvent such as DMSO is added to each well to dissolve the insoluble purple formazan crystals produced by metabolically active cells.[16][17]

-

Absorbance Reading: The plate is shaken gently to ensure complete dissolution, and the absorbance is measured on a microplate reader, typically at a wavelength of 540 or 570 nm.[17]

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Workflow for Cytotoxicity Screening

Antioxidant and α-Glucosidase Inhibitory Activity

Certain 3-benzylidene-4-chromanone derivatives have shown dual functionality as potent antioxidants and inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This positions them as potential leads for developing treatments for type 2 diabetes with additional benefits against oxidative stress.

Structure-Activity Relationship Summary

-

Antioxidant Activity: The presence of a catechol (3,4-dihydroxy) moiety on the benzylidene ring is a key structural feature for potent DPPH free radical scavenging activity.

-

α-Glucosidase Inhibition: The substitution pattern on the benzylidene ring also dictates the α-glucosidase inhibitory potency. Compounds with both strong antioxidant and enzyme inhibitory activities have been identified.

Quantitative SAR Data for Antioxidant & α-Glucosidase Inhibition

| Compound ID | Key Structural Features | DPPH Scavenging (EC50, µM) | α-Glucosidase Inhibition (IC50, µM) |

| 5 | 3-(3,4-dihydroxybenzylidene) | 13 | > 100 |

| 12 | 3-(4-hydroxy-3-methoxybenzylidene) | 39 | 15 |

| 13 | 3-(2,3-dihydroxybenzylidene) | 14 | 55 |

| 14 | 3-(2-hydroxy-3-methoxybenzylidene) | > 100 | 25 |

| 18 | 3-(3,4-dihydroxybenzylidene)-7-hydroxy | 13 | 28 |

Experimental Protocols

DPPH Free Radical Scavenging Assay: This assay measures the ability of a compound to act as a hydrogen donor or free radical scavenger.[18][19]

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol or ethanol (e.g., 0.1 mM). The solution has a deep purple color.[18][20]

-

Reaction: The test compound, dissolved in a suitable solvent, is mixed with the DPPH solution in a 96-well plate or cuvette.[20][21]

-

Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[18][21]

-

Measurement: As the DPPH radical is scavenged by the antioxidant, the solution's color changes from purple to yellow. The decrease in absorbance is measured spectrophotometrically at 517 nm.[20]

-

Calculation: The percentage of scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

α-Glucosidase Inhibition Assay: This assay determines a compound's ability to inhibit the α-glucosidase enzyme.[22][23]

-

Reagents: The assay requires α-glucosidase enzyme (from Saccharomyces cerevisiae), the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and a buffer (e.g., phosphate buffer, pH 6.8).[22][24]

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound for a short period (e.g., 5-10 minutes) at 37°C.[22]

-

Reaction Initiation: The reaction is started by adding the pNPG substrate to the mixture.

-

Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes). The enzyme hydrolyzes pNPG to p-nitrophenol, which is yellow.[22][25]

-

Termination & Measurement: The reaction is stopped by adding a basic solution, such as sodium carbonate. The absorbance of the liberated p-nitrophenol is measured at 405 nm.[22][26]

-

Calculation: The percentage of inhibition is calculated relative to a control without an inhibitor, and the IC50 value is determined. Acarbose is often used as a positive control.[25]

References

- 1. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. (Open Access) Synthesis, structure-activity relationship studies, and antibacterial evaluation of 4-chromanones and chalcones, as well as olympicin A and derivatives (2014) | Li Feng | 98 Citations [scispace.com]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ROS-dependent activation of the TRAF6-ASK1-p38 pathway is selectively required for TLR4-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. clyte.tech [clyte.tech]

- 17. static.igem.wiki [static.igem.wiki]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. bio-protocol.org [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

- 21. marinebiology.pt [marinebiology.pt]

- 22. In vitro α-glucosidase inhibitory assay [protocols.io]

- 23. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 24. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 25. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. li01.tci-thaijo.org [li01.tci-thaijo.org]

The Potent Potential of Nature: A Technical Guide to the Natural Sources and Isolation of 4-Chromanone Compounds

For Researchers, Scientists, and Drug Development Professionals

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of naturally occurring compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the natural sources of these valuable molecules, detailed methodologies for their isolation, and an overview of their biological activities, with a focus on their implications for drug discovery and development.

Natural Sources of this compound Compounds

This compound derivatives are biosynthesized by a variety of organisms, most notably plants and fungi. These compounds are often classified as flavonoids, isoflavonoids, and homoisoflavonoids and play crucial roles in plant defense and signaling.

1.1. Plant Kingdom: A Rich Reservoir

A multitude of plant families are known to produce this compound compounds. The genera Calophyllum (Calophyllaceae), Caesalpinia (Fabaceae), and Eucomis (Asparagaceae) are particularly rich sources.

-

Calophyllum Species: The stem bark of various Calophyllum species is a prolific source of complex this compound acids. Notable examples include:

-

Calofolic acids A-F: Isolated from the bark of Calophyllum scriblitifolium, these compounds have demonstrated vasorelaxation activity.[1]

-

Blancoic acid, Isoblancoic acid, and Chapelieric acid: These cytotoxic chromanone acids have been isolated from the bark of Calophyllum dongnaiense.

-

Caloteysmannic acid and Calolongic acid: Isolated from Calophyllum wallichianum, caloteysmannic acid has shown significant cytotoxic activity against HeLa cells and anti-plasmodial activity.[2][3][4]

-

Apetalic acid and Calofolic acid B: These compounds, isolated from Calophyllum incrassatum, have been evaluated for their cytotoxicity against murine leukemia P-388 cells.[5]

-

-

Caesalpinia pulcherrima: The aerial parts of this plant are a rich source of homoisoflavonoids, a subclass of 4-chromanones. Several novel homoisoflavonoids have been isolated from this species and have been investigated for their antibacterial and antifungal activities.[6][7][8][9]

-

Eucomis Species: The bulbs of Eucomis montana are known to contain a variety of homoisoflavonoids.

1.2. Fungal Kingdom: An Emerging Source

Endophytic fungi, which reside within plant tissues, are also a promising source of novel this compound derivatives. While less explored than plant sources, research in this area is expanding, with new compounds continually being discovered.

Isolation and Purification of this compound Compounds

The isolation of this compound compounds from natural sources typically involves a multi-step process of extraction and chromatography. The following provides a generalized experimental protocol based on methodologies cited in the literature.

2.1. General Experimental Workflow

The isolation process can be broadly categorized into extraction, fractionation, and purification stages.

Caption: Generalized workflow for the isolation of this compound compounds.

2.2. Detailed Experimental Protocols

2.2.1. Extraction

-

Preparation of Plant Material: The plant material (e.g., stem bark) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.[10] Maceration or Soxhlet extraction are common techniques.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Fractionation

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the methanolic extract between n-hexane and methanol/water, followed by extraction of the aqueous phase with solvents of increasing polarity, such as ethyl acetate and n-butanol.

2.2.3. Chromatographic Purification

-

Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography, typically using silica gel as the stationary phase.[11] A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[11] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using pTLC or preparative HPLC to yield the pure this compound compounds.[11][12]

2.3. Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biological Activities and Potential for Drug Development

Naturally occurring this compound compounds exhibit a wide range of biological activities, making them attractive lead compounds for drug discovery.

3.1. Cytotoxic and Anticancer Activity

Many this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For example, several chromanone acids from Calophyllum species have shown significant cytotoxicity.[2][3][4][13] The mechanism of action often involves the induction of apoptosis.

3.1.1. Apoptosis Signaling Pathway

Some this compound derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[14][15]

Caption: Proposed apoptotic signaling pathway induced by some this compound derivatives.

3.2. Antimicrobial Activity

Homoisoflavonoids and other this compound derivatives have shown promising antibacterial and antifungal activities.[7][16][17] Structure-activity relationship (SAR) studies have indicated that the substitution pattern on the chromanone ring significantly influences the antimicrobial potency.[18][19] The proposed mechanisms of antibacterial action include the disruption of the bacterial cell membrane and inhibition of essential enzymes.

Quantitative Data Summary

The following tables summarize the cytotoxic and antimicrobial activities of selected naturally occurring this compound compounds.

Table 1: Cytotoxic Activity of this compound Compounds

| Compound | Natural Source | Cell Line | IC₅₀ (µg/mL) | Reference |

| Caloteysmannic acid | Calophyllum wallichianum | HeLa | 1.96 | [2][3][4] |

| Calofolic acid B | Calophyllum incrassatum | P-388 | 1.14 | [5] |

| Isoapetalic acid | Calophyllum incrassatum | P-388 | 8.51 | [13] |

| Methyl isoapetalate | Calophyllum incrassatum | P-388 | 1.47 | [13] |

| Isocaloteysmannic acid | Calophyllum tacamahaca | HepG2 | 19.65 | [12] |

| Isocaloteysmannic acid | Calophyllum tacamahaca | HT29 | 25.68 | [12] |

| (3R)-7,8-dihydroxy-3-(4′-methoxybenzyl)-chroman-4-one | Caesalpinia pulcherrima | MCF-7/TAM | 101.4 µM | [6][8] |

| 7-hydroxy-3-(2′-hydroxy-4′-methoxybenzyl)-benzopyran-4-one | Caesalpinia pulcherrima | MCF-7/TAM | 93.02 µM | [6][8] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound Class | Activity | Key Structural Features for Activity | Reference |

| Homoisoflavonoids | Antibacterial, Antifungal | Varies with substitution patterns | [7][20] |

| Synthetic 4-Chromanones | Antibacterial (Gram-positive) | 2-hydrophobic substituent, 5- and 7-hydroxyl groups | [18][19] |

Conclusion and Future Perspectives

The diverse structures and significant biological activities of naturally occurring this compound compounds underscore their importance as a valuable resource for drug discovery. The methodologies for their isolation and characterization are well-established, enabling the exploration of this vast chemical space. Future research should focus on the continued discovery of novel this compound derivatives from untapped natural sources, particularly endophytic fungi. Furthermore, detailed investigations into the mechanisms of action and the development of structure-activity relationships are crucial for the rational design of new therapeutic agents based on the this compound scaffold. The potent cytotoxic and antimicrobial properties of these compounds warrant further preclinical and clinical evaluation to unlock their full therapeutic potential.

References

- 1. Calofolic acids A-F, chromanones from the bark of Calophyllum scriblitifolium with vasorelaxation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Isolation, synthesis, and bioactivity of homoisoflavonoids from Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Phenolic and flavonoid compounds extraction from <i>Calophyllum inophyllum</i> leaves - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic Metabolites from Calophyllum tacamahaca Willd.: Isolation and Detection through Feature-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dibenzofuran, this compound, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

4-Chromanone Derivatives as Potential α-Glucosidase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global prevalence of type 2 diabetes mellitus necessitates the development of novel therapeutic agents. One prominent strategy in managing this metabolic disorder is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. Delaying carbohydrate breakdown and subsequent glucose absorption can effectively control postprandial hyperglycemia, a hallmark of type 2 diabetes.[1][2] Within the vast landscape of chemical scaffolds explored for this purpose, 4-chromanone derivatives have emerged as a promising class of potent α-glucosidase inhibitors. This technical guide provides an in-depth overview of this compound derivatives, summarizing their inhibitory activities, detailing experimental protocols, and visualizing key concepts and pathways.

Quantitative Inhibitory Activity of this compound Derivatives

Numerous studies have synthesized and evaluated a variety of this compound derivatives for their α-glucosidase inhibitory potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. The following tables summarize the IC50 values for several classes of this compound derivatives, providing a comparative view of their efficacy. For reference, the standard drug acarbose often exhibits an IC50 value in the range of 750-817 µM against yeast α-glucosidase.[3][4]

Table 1: α-Glucosidase Inhibitory Activity of 3-Benzylidene-4-Chromanone Derivatives

| Compound | Substituents | IC50 (µM) | Reference |

| Derivative 1 | 3',4'-Dihydroxy (catechol) | 28 | [5] |

| Derivative 2 | 4'-Chloro | Potent Inhibition | [6] |

| Derivative 3 | 2',4'-Dihydroxy | Potent Inhibition | [5] |

| Derivative 4 | 3'-Hydroxy-4'-methoxy | 15 | [5] |

| Derivative 5 | 4'-Methoxy | >100 | [5] |

Table 2: α-Glucosidase Inhibitory Activity of Chromone-Isatin Derivatives

| Compound | Substituents on Chromone | Substituents on Isatin | IC50 (µM) | Reference |

| 6j | 7-Hydroxy | 4-Bromobenzyl (N1) | 3.18 ± 0.12 | [4][7] |

| 6a-6p (range) | Various | Various | 3.18 - 16.59 | [4][7] |

Table 3: α-Glucosidase Inhibitory Activity of Other Chromone Derivatives

| Compound Class | Specific Derivative Example | IC50 (µM) | Reference |

| Flavonoid Derivatives | Compound 4 (with bromine group) | 15.71 ± 0.21 | [8] |

| 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | - | 15.03 ± 2.59 | [9] |

| Chromone Hydrazone Derivatives | Compound 4d (4-sulfonamide substitution) | 20.1 ± 0.19 | [7] |

| 2-Amino-4H-chromene Derivatives | - | 44.0 - 551.5 | [3] |

Key Experimental Protocols

The evaluation of this compound derivatives as α-glucosidase inhibitors relies on standardized and reproducible experimental protocols. The most common in vitro method is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

In Vitro α-Glucosidase Inhibitory Assay Protocol

This protocol outlines the steps to determine the α-glucosidase inhibitory activity of test compounds.[10][11]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Acarbose)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Dissolve the α-glucosidase enzyme in the phosphate buffer to the desired concentration (e.g., 1.0 U/mL).[12]

-

Dissolve the pNPG substrate in the phosphate buffer (e.g., 3.0 mM).[12]

-

Dissolve the test compounds and acarbose in DMSO to create stock solutions, and then prepare serial dilutions in phosphate buffer.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well plate, add 50 µL of the test compound solution (or buffer for the control).

-

Add 100 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.[12]

-

-

Initiation and Incubation:

-

Termination and Measurement:

-

Stop the reaction by adding a volume of sodium carbonate solution (e.g., 50 µL of 1 M Na₂CO₃ or 2 mL of 0.1 M Na₂CO₃, depending on the total volume).[10][12] This also develops the color.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.[10][11]

-

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the following formula:[12] % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Enzyme Kinetics Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetic studies are performed. This involves measuring the rate of the reaction at various concentrations of the substrate (pNPG) in the presence and absence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition.[8]

Visualizing Workflows and Mechanisms

Graphviz diagrams are employed to visually represent complex workflows and biological pathways, enhancing comprehension and clarity.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, in vitro α-glucosidase inhibitory activity and docking studies of novel chromone-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. alpha-Glucosidase inhibitory antihyperglycemic activity of substituted chromenone derivatives. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]

- 9. 5,7-Dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone inhibits α-glucosidase in vitro and alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro α-glucosidase inhibitory assay [protocols.io]

- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modes of Inhibition of α-Amylase and α-Glucosidase by Aqueous Extract of Morinda lucida Benth Leaf - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial and Antifungal Potential of 4-Chromanone Analogues: A Technical Guide for Researchers

For Immediate Release

In the ever-present battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new drug development. Among these, 4-chromanone and its analogues have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and known mechanisms of action to support researchers, scientists, and drug development professionals in this field.

Quantitative Antimicrobial and Antifungal Data

A significant body of research has been dedicated to synthesizing and evaluating the antimicrobial and antifungal efficacy of various this compound derivatives. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent. The following tables summarize the MIC values of several this compound analogues against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of this compound Analogues (MIC in µg/mL)

| Compound/Analogue | Staphylococcus aureus | Methicillin-resistant Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Chalcones | ||||||

| Brominated Chalcone | 31.25 - 125 | - | - | - | - | [1] |

| Flavanones | ||||||

| Methoxy-substituted Flavanone | - | 62.5 | - | - | - | [1] |

| Spiropyrrolidines with Thiochroman-4-one | ||||||

| Compound 4a | - | - | 32 | - | 64 | [2] |

| Compound 4b | - | - | - | - | 64 | [2] |

| Compound 4d | - | - | 32 | - | 64 | [2] |

| Homoisoflavonoids | ||||||

| Compound 1 | 64 | - | - | 128 | - | [3] |

| Compound 2 | 64 | - | - | 128 | - | [3] |

| Compound 21 | - | - | - | - | - | [3] |

| 3-Formylchromone Derivatives | ||||||

| 6-bromo 3-formylchromone | - | - | - | 20 (UPEC) | - | [4] |

| 6-chloro 3-formylchromone | - | - | - | 20 (UPEC) | - | [4] |

| 3-formyl 6-isopropylchromone | - | - | - | 50 (UPEC) | - | [4] |

Note: UPEC refers to Uropathogenic Escherichia coli.

Table 2: Antifungal Activity of this compound Analogues (MIC in µg/mL)

| Compound/Analogue | Candida albicans | Candida tropicalis | Candida glabrata | Aspergillus flavus | Penicillium citrinum | Reference |

| Homoisoflavonoids | ||||||

| Compound 1 | 64 | 64 | 64 | 256 | 256 | [3] |

| Compound 2 | 64 | 64 | 64 | 512 | 512 | [3] |

| Compound 21 | - | - | - | - | - | [3] |

| Chromone-3-carbonitriles | 5 - 50 | - | - | - | - | [5][6] |

| (E)-benzylidene-chroman-4-one | 62.5 - 1000 | - | - | - | - | [7] |

Experimental Protocols

The evaluation of antimicrobial and antifungal properties of this compound analogues primarily relies on standardized laboratory techniques. The following are detailed methodologies for two of the most commonly cited experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

1. Preparation of Materials:

- Microorganism: A standardized inoculum of the test bacterium or fungus is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard.[8][10] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[9]

- Antimicrobial Agent: Stock solutions of the this compound analogues are prepared in an appropriate solvent (e.g., DMSO).[11]

- Microtiter Plates: Sterile 96-well microtiter plates are used.[8][10]

2. Assay Procedure:

- Serial two-fold dilutions of the antimicrobial agent are prepared in the broth medium directly in the wells of the microtiter plate.[8]

- Each well is then inoculated with the standardized microbial suspension.[10]

- Controls:

- Growth Control: Wells containing the broth medium and the inoculum without any antimicrobial agent.[8]

- Sterility Control: Wells containing only the broth medium to check for contamination.[8]

- Positive Control: A well-known antibiotic or antifungal drug is tested alongside the experimental compounds.

3. Incubation:

- The inoculated plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).[12]

4. Reading and Interpretation:

- After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8][9]

Agar Disk Diffusion Method for Antifungal Susceptibility Testing

This is a qualitative or semi-quantitative method used to assess the susceptibility of a fungus to an antifungal agent.[11][13]

1. Preparation of Materials:

- Fungal Inoculum: A standardized suspension of the fungal isolate is prepared, similar to the broth microdilution method.[14]

- Agar Plates: Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue are commonly used for Candida species.[14]

- Antifungal Disks: Paper disks are impregnated with a known concentration of the this compound analogue.[11]

2. Assay Procedure:

- The surface of the agar plate is uniformly inoculated with the fungal suspension using a sterile cotton swab.[15]

- The antifungal-impregnated disks are then placed on the surface of the inoculated agar.[11]

3. Incubation:

- The plates are incubated at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 4 to 7 days for dermatophytes) to allow for fungal growth.[11]

4. Reading and Interpretation:

- The diameter of the zone of inhibition (the area around the disk where fungal growth is absent) is measured in millimeters.[11] A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved in the antimicrobial evaluation and the potential mechanisms of action of this compound analogues, the following diagrams have been generated using Graphviz.

Mechanisms of Action and Signaling Pathways

The precise mechanisms by which this compound analogues exert their antimicrobial and antifungal effects are still under investigation, but current evidence points to a multi-targeted approach, characteristic of many flavonoid-type compounds.[16][17]

Antibacterial Mechanisms:

-

Cell Membrane Disruption: Like other flavonoids, this compound analogues are thought to interfere with the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[1][16]

-

Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]

-

Inhibition of Efflux Pumps: Some flavonoids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the cell, thereby potentially reversing antibiotic resistance.[16]

-

Targeting Regulatory Systems: Recent studies on chromone derivatives have shown that they can downregulate virulence genes in uropathogenic E. coli, suggesting they may target two-component regulatory systems like the UvrY response regulator.[4]

Antifungal Mechanisms:

-

Disruption of Ergosterol Biosynthesis: A key target in fungal cells is the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17] Some this compound analogues are believed to interfere with this pathway, compromising membrane integrity.[7]

-

Inhibition of Biofilm and Hyphal Formation: Several chromone derivatives have demonstrated the ability to inhibit the formation of biofilms by Candida species.[5][18] Transcriptomic analyses have revealed that some of these compounds downregulate the expression of genes involved in hyphal formation, such as TEC1 and UME6, which are critical for virulence.[5][6]

-

Signaling Pathway Interference: While specific antimicrobial signaling pathways are not fully elucidated, research on chromone derivatives in other contexts has shown they can inhibit signaling pathways like the TRAF6-ASK1-p38 pathway.[19][20] It is plausible that similar inhibitory actions on critical signaling cascades occur in microbial and fungal cells.

Conclusion

This compound analogues represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. The quantitative data presented in this guide highlight their potential against a range of pathogens, including drug-resistant strains. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and comparative studies. While the exact mechanisms of action are still being unraveled, the evidence suggests a multi-faceted approach that includes disruption of cellular structures, inhibition of key enzymes, and interference with virulence-related signaling pathways. Continued research into the synthesis of new analogues, coupled with in-depth mechanistic studies, will be crucial in harnessing the full therapeutic potential of this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. scribd.com [scribd.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. journals.asm.org [journals.asm.org]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. revistas.intec.edu.do [revistas.intec.edu.do]

- 17. researchgate.net [researchgate.net]

- 18. Antifungal and antibiofilm activities of chromones against nine Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chromanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-chromanone, a key structural motif in many biologically active compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering a valuable resource for compound identification, structural elucidation, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | dd, J = 7.9, 1.7 Hz | 1H | H-5 |

| 7.47 | ddd, J = 8.3, 7.3, 1.7 Hz | 1H | H-7 |

| 7.02 | d, J = 8.3 Hz | 1H | H-8 |

| 6.95 | t, J = 7.5 Hz | 1H | H-6 |

| 4.54 | t, J = 6.4 Hz | 2H | H-2 |

| 2.84 | t, J = 6.4 Hz | 2H | H-3 |

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. Coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.2 | C-4 |

| 161.7 | C-8a |

| 136.1 | C-7 |

| 127.3 | C-5 |

| 121.7 | C-4a |

| 121.1 | C-6 |

| 117.9 | C-8 |

| 67.5 | C-2 |

| 37.8 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3010 | Medium | Aromatic C-H Stretch |

| 2960-2880 | Medium | Aliphatic C-H Stretch |

| 1685 | Strong | C=O Stretch (Aryl Ketone) |

| 1605, 1580, 1475 | Strong, Medium | C=C Stretch (Aromatic) |

| 1220 | Strong | C-O-C Stretch (Aryl Ether) |

| 755 | Strong | Ortho-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for analyzing small organic molecules like this compound.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z = 148, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 148 | [C₉H₈O₂]⁺ (Molecular Ion) |

| 120 | [M - CO]⁺ |